molecular formula C17H24N2O5S B5876906 N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5876906
M. Wt: 368.4 g/mol
InChI Key: QIEOGCXLMNYBPE-UHFFFAOYSA-N
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Description

“N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide” is a chemical compound. Based on its name, it likely contains a benzamide group, which is a carboxamide derived from benzoic acid. It also appears to have a methoxy group (-OCH3), a morpholinylsulfonyl group, and a cyclopentyl group attached to the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo reactions typical of carboxamides, such as hydrolysis. The methoxy group might be susceptible to demethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally. Factors influencing these properties include the size and shape of the molecule, the functional groups present, and the overall polarity .

Scientific Research Applications

Glucokinase Activation

N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide: has been investigated as a potential glucokinase activator. Glucokinase plays a crucial role in glucose homeostasis by regulating glucose uptake and metabolism in the liver and pancreas. Activation of glucokinase can enhance insulin secretion and improve glycemic control, making it a promising target for diabetes treatment .

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular properties of this compound. Specifically, derivatives of N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide have demonstrated potent activity against Mycobacterium tuberculosis. These compounds exhibit MIC values significantly lower than the standard drug pyrazinamide (PZA), making them potential candidates for tuberculosis therapy .

Anti-Inflammatory Effects

In vitro evaluations have indicated that certain nitro benzamide derivatives, including this compound, possess anti-inflammatory activity. Researchers have studied their effects on inflammatory pathways, suggesting their potential use in managing inflammatory conditions .

Hepatitis B Virus Nucleocapsid Inhibition

The crystal structure of N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has been investigated in the context of inhibiting the assembly of hepatitis B virus (HBV) nucleocapsids. Understanding its interactions with viral components may lead to novel antiviral strategies .

Gastroesophageal Reflux Disease (GERD) Treatment

While not directly related to the compound itself, studies have explored the use of metoclopramide (a derivative of benzamide) for treating gastroesophageal reflux disease (GERD) in infants. Although not the same compound, this research highlights the broader relevance of benzamide derivatives in clinical contexts .

Crystallography and Structural Insights

The crystal structure of N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has been determined, providing valuable insights into its molecular arrangement. The compound adopts a specific conformation, which influences its biological activity. Researchers continue to explore its crystallographic properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzamides have biological activity and can act as enzyme inhibitors .

Safety and Hazards

As with any chemical compound, handling “N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide” would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-cyclopentyl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-23-15-7-6-13(17(20)18-14-4-2-3-5-14)12-16(15)25(21,22)19-8-10-24-11-9-19/h6-7,12,14H,2-5,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEOGCXLMNYBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

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